Ethyl 3-(methylamino)benzoate
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Overview
Description
Ethyl 3-(methylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of benzoic acid, where the carboxyl group is replaced by an ethyl ester and the amino group is substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(methylamino)-, ethyl ester typically involves the esterification of 3-(methylamino)benzoic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:
3-(methylamino)benzoic acid+ethanolacid catalystbenzoic acid, 3-(methylamino)-, ethyl ester+water
Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 3-(methylamino)-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(methylamino)benzoic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-(methylamino)benzoic acid and ethanol.
Reduction: 3-(methylamino)benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Ethyl 3-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(methylamino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(methylamino)benzoic acid, which can then interact with its target. The methylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-amino-, ethyl ester: Similar structure but lacks the methyl group on the amino group.
Benzoic acid, 3-(acetylamino)-, methyl ester: Contains an acetyl group instead of a methyl group on the amino group.
Benzoic acid, ethyl ester: Lacks the amino group entirely.
Uniqueness
Ethyl 3-(methylamino)benzoate is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
ethyl 3-(methylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSDSALNYZBHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465729 |
Source
|
Record name | Benzoic acid, 3-(methylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192632-34-1 |
Source
|
Record name | Benzoic acid, 3-(methylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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